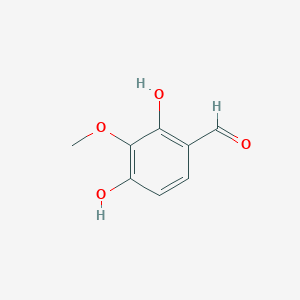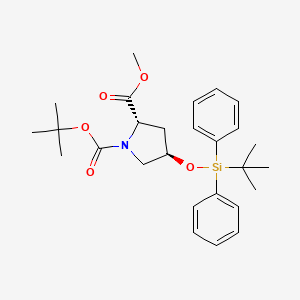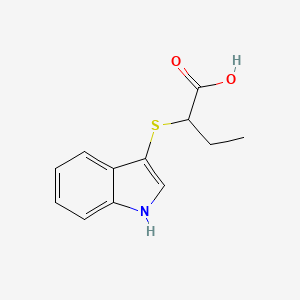![molecular formula C19H14N4O5 B2852783 N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 941990-87-0](/img/structure/B2852783.png)
N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the available literature .Scientific Research Applications
Antibacterial Applications
This compound, due to its structural similarity with imidazole derivatives, may exhibit antibacterial properties. Imidazole compounds have been reported to show significant activity against a variety of bacterial strains. The presence of a heterocyclic moiety in the compound’s structure could potentially interact with bacterial cell walls or interfere with bacterial protein synthesis, leading to antibacterial effects .
Anticancer Potential
The structural complexity and potential reactivity of this compound suggest it could be explored for anticancer applications. Heterocyclic compounds like imidazole and indole derivatives have shown promise in inhibiting cancer cell proliferation. This compound could be investigated for its efficacy in targeting specific cancer cell lines or pathways involved in tumor growth .
Antiviral Activity
Given the biological activities of related heterocyclic compounds, this compound might also possess antiviral capabilities. It could be designed to target viral replication enzymes or proteins, thereby inhibiting the viral life cycle. Research into similar compounds has yielded promising antiviral agents, and this compound could follow suit .
Anti-inflammatory Properties
The compound’s potential to modulate biological pathways could extend to anti-inflammatory effects. By interfering with inflammatory mediators or signaling pathways, this compound could contribute to the development of new anti-inflammatory drugs. This would be particularly useful in chronic inflammatory diseases .
Neuroprotective Effects
Compounds with similar structures have been evaluated for their neuroprotective properties, particularly in the context of oxidative stress and neurotoxicity. This compound could be studied for its ability to protect neuronal cells from damage or to enhance cognitive functions .
Antidiabetic Applications
Heterocyclic compounds have been associated with antidiabetic effects, possibly through the modulation of insulin signaling pathways or glucose metabolism. This compound could be a candidate for the development of new antidiabetic medications, given its structural attributes .
Antioxidant Properties
The presence of a chromene moiety in the compound suggests it could have antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. This compound could be explored for its potential to neutralize free radicals .
Enzyme Inhibition
Many heterocyclic compounds are known to inhibit specific enzymes, which can be therapeutically relevant. For instance, this compound could be investigated for its ability to inhibit enzymes like acetylcholinesterase, which is a target in Alzheimer’s disease treatment .
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields .
properties
IUPAC Name |
N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5/c1-22-16-15(18(26)23(2)19(22)27)11(7-8-20-16)21-17(25)14-9-12(24)10-5-3-4-6-13(10)28-14/h3-9H,1-2H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTXHEYKMFRSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-oxo-4H-chromene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Phenylmethoxycarbonylaminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2852700.png)

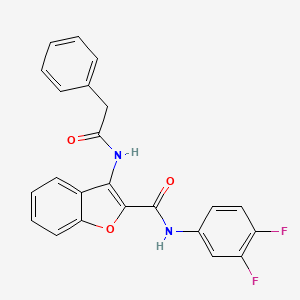
![N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2852704.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2852706.png)
![N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B2852709.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2852712.png)
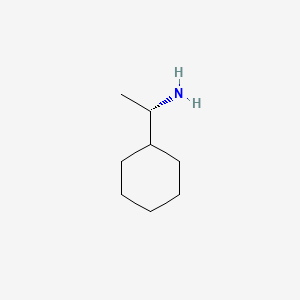
![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-1-(4-methylphenyl)ethyl]but-2-enamide](/img/structure/B2852714.png)
